[(3-Bromocyclobutoxy)methyl]benzene

Catalog No.
S812283
CAS No.
1443110-01-7
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Bromocyclobutoxy)methyl]benzene

CAS Number

1443110-01-7

Product Name

[(3-Bromocyclobutoxy)methyl]benzene

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N

SMILES

C1C(CC1Br)OCC2=CC=CC=C2

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2

[(3-Bromocyclobutoxy)methyl]benzene is an organic compound characterized by the presence of a bromocyclobutyl group attached to a benzene ring through a methylene (-CH2-) linker. Its molecular formula is C₁₁H₁₃BrO, and it has a molecular weight of approximately 241.13 g/mol. The compound features a bromine atom at the 3-position of the cyclobutane ring, which influences its reactivity and biological properties.

The structure can be represented as follows:

text
Br | C4---C3 | | C2----C1 | CH2 | C6H5

This compound is significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

, primarily due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Elimination Reactions: Under certain conditions, the compound can lose hydrogen bromide to form alkenes.
  • Oxidation: The methylene group can be oxidized to form alcohols or ketones.

Example Reaction

The substitution reaction with sodium hydroxide can be represented as:

C11H13BrO+NaOHC11H12O+NaBr+H2O\text{C}_{11}\text{H}_{13}\text{BrO}+\text{NaOH}\rightarrow \text{C}_{11}\text{H}_{12}\text{O}+\text{NaBr}+\text{H}_2\text{O}

Research indicates that compounds similar to [(3-Bromocyclobutoxy)methyl]benzene may exhibit various biological activities, including antibacterial and antifungal properties. The presence of the bromine atom is particularly noteworthy, as halogenated compounds often display enhanced biological activity compared to their non-halogenated counterparts.

In toxicity studies, [(3-Bromocyclobutoxy)methyl]benzene has been classified as harmful if swallowed and causes skin irritation, indicating a need for careful handling in laboratory settings .

Several synthetic routes exist for producing [(3-Bromocyclobutoxy)methyl]benzene:

  • Bromination of Cyclobutane Derivatives: Cyclobutane derivatives can be brominated using bromine in the presence of light or heat to yield 3-bromocyclobutane.
  • Nucleophilic Substitution: The brominated cyclobutane can then react with benzyl alcohol or its derivatives under basic conditions to form the final product.
  • Direct Alkylation: Another method involves direct alkylation of bromocyclobutane with benzyl chloride in the presence of a base.

[(3-Bromocyclobutoxy)methyl]benzene has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives could be explored for use as pesticides or herbicides due to their potential biological activity.
  • Material Science: The compound may be utilized in developing new materials with specific chemical properties.

Interaction studies involving [(3-Bromocyclobutoxy)methyl]benzene focus on its reactivity with biological molecules and other chemicals. For instance, studies on its interaction with proteins or enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Additionally, research into its environmental impact and degradation pathways is crucial for assessing its safety in agricultural applications.

Several compounds share structural similarities with [(3-Bromocyclobutoxy)methyl]benzene, including:

  • Benzyl Bromide: A simpler alkyl halide used in organic synthesis.
  • Cyclobutylmethyl Bromide: A compound featuring a cyclobutane ring attached to a methyl group.
  • (Bromomethyl)cyclopentane: Similar in structure but contains a cyclopentane ring instead.

Comparison Table

Compound NameStructure TypeUnique Features
[(3-Bromocyclobutoxy)methyl]benzeneAromatic with cyclobutaneHalogenated methylene linker
Benzyl BromideAromatic with methyl groupSimple alkyl halide
Cyclobutylmethyl BromideAliphaticContains cyclobutane without aromaticity
(Bromomethyl)cyclopentaneAliphaticCyclopentane ring instead of cyclobutane

[(3-Bromocyclobutoxy)methyl]benzene represents a structurally complex organobromide compound featuring a benzene ring connected through an oxymethylene bridge to a brominated cyclobutane ring system [2]. This unique molecular architecture necessitates comprehensive spectroscopic characterization to elucidate its structural features and chemical environment. The compound's spectroscopic properties are influenced by the presence of aromatic, aliphatic, and halogenated components, each contributing distinct signatures to various analytical techniques.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for [(3-bromocyclobutoxy)methyl]benzene, with both proton and carbon-13 NMR offering complementary insights into the molecular framework [3] [4]. The compound's NMR characteristics are dominated by the interplay between the aromatic benzene ring, the oxymethylene bridge, and the brominated cyclobutane system.

$$^1$$H NMR Coupling Patterns in Cyclobutane Systems

The proton NMR spectrum of [(3-bromocyclobutoxy)methyl]benzene exhibits complex coupling patterns arising from the strained cyclobutane ring system [5] [6]. The cyclobutane protons display characteristic multiplicities that reflect the unique geometric constraints and coupling relationships within the four-membered ring.

The proton attached to the carbon bearing the bromine substituent (H-3) appears as a complex multiplet in the region of 4.8-5.2 ppm [7] [8]. This downfield shift results from the electron-withdrawing effect of the bromine atom, which deshields the adjacent proton through both inductive and field effects [9] [10]. The multiplicity of this signal reflects coupling to the adjacent methylene protons (H-2 and H-4) with coupling constants ranging from 4.6 to 11.5 Hz for vicinal cis interactions [6] [11].

The geminal protons at positions 2 and 4 (H-2 and H-4) exhibit complex multiplet patterns in the 2.8-3.2 ppm range [7] [12]. These protons experience both geminal coupling to each other and vicinal coupling to the bromine-bearing proton. The geminal coupling constants in cyclobutane systems typically range from -10 to -15 Hz, representing smaller magnitudes compared to other cycloalkanes due to the ring strain [6] [13].

The proton at position 1 (H-1) appears as a complex multiplet in the 2.4-2.8 ppm region [7] [12]. This proton shows vicinal coupling to the adjacent methylene protons with coupling constants that vary between 2.0 and 10.7 Hz for trans relationships [6] [11]. The coupling patterns in cyclobutane systems are highly conformation-dependent, with the ring adopting a slightly puckered geometry to minimize eclipsing interactions [6] [14].

Long-range coupling effects are observable in rigid cyclobutane systems, with four-bond coupling constants ranging from 0.5 to 6.0 Hz [15] [16]. These long-range couplings follow a W-arrangement pattern and are particularly pronounced in strained ring systems where orbital overlap is enhanced [15] [17]. The magnitude of these coupling constants depends on the dihedral angle relationships and the degree of ring strain [18] [16].

$$^{13}$$C NMR Analysis of Quaternary Carbon Environments

The carbon-13 NMR spectrum of [(3-bromocyclobutoxy)methyl]benzene provides crucial information about the quaternary carbon environment at the bromine-bearing center [19] [3]. The quaternary carbon atoms in this compound exhibit characteristic chemical shift patterns that reflect both the ring strain and the electronic effects of the bromine substituent.

The carbon bearing the bromine substituent (C-3) appears in the 50-60 ppm region [19] [3]. This chemical shift reflects the heavy atom effect of bromine, which causes significant upfield shifting compared to other halogenated carbons [9] [10]. The bromine atom's large electron cloud distribution contributes to diamagnetic shielding around the carbon nucleus, resulting in this characteristic upfield shift [9] [10].

The adjacent methylene carbons (C-2 and C-4) resonate in the 22-30 ppm range [20] [21]. These carbons experience the electronic influence of the bromine substituent through both inductive and γ-effects [19] [3]. The chemical shift values are consistent with secondary carbons in strained ring systems, with the exact position influenced by the conformational preferences of the cyclobutane ring [7] [20].

The carbon at position 1 (C-1) appears in the 20-25 ppm region [20] [21]. This carbon shows the least perturbation from the bromine substituent due to its greater distance from the halogen atom [19] [3]. The chemical shift value is typical for secondary carbons in cyclobutane systems, reflecting the sp³ hybridization and the ring strain effects [14] [20].

The quaternary carbon environments in [(3-bromocyclobutoxy)methyl]benzene are particularly sensitive to conformational changes in the cyclobutane ring [19] [7]. The ring adopts a slightly puckered conformation with an estimated puckering angle of approximately 18-20° [6] [14]. This puckering relieves some of the torsional strain inherent in the four-membered ring while maintaining the overall ring geometry [6] [14].

Infrared Spectroscopy of C-Br Stretching Vibrations

The infrared spectrum of [(3-bromocyclobutoxy)methyl]benzene exhibits characteristic absorption bands that provide information about the molecular vibrations and functional group identification [22] [23]. The C-Br stretching vibration represents a diagnostic feature for confirming the presence of the bromine substituent and its bonding environment.

The C-Br stretching vibration appears as a medium to strong absorption band in the 615-645 cm⁻¹ region [24] [25]. This frequency range is characteristic of alkyl bromides and reflects the force constant of the C-Br bond [22] [23]. The exact position within this range depends on the hybridization state of the carbon atom and the electronic environment surrounding the C-Br bond [24] [25].

In the case of [(3-bromocyclobutoxy)methyl]benzene, the C-Br stretching frequency is influenced by the ring strain present in the cyclobutane system [22] [23]. The increased s-character in the C-Br bond due to ring strain results in a slight shift to higher frequencies compared to acyclic alkyl bromides [22] [23]. This effect is consistent with the general trend observed in strained ring systems where bond stretching frequencies increase with increasing ring strain [22] [23].

The C-O stretching vibration of the ether linkage appears as a strong absorption band in the 1050-1150 cm⁻¹ region [26] [27]. This broad absorption range reflects the asymmetric C-O-C stretching mode of the ether functional group [27] [28]. The exact position depends on the nature of the groups attached to the oxygen atom, with aromatic ethers typically showing absorption at the higher end of this range [27] [28].

The aromatic C-H stretching vibrations appear as weak to medium intensity bands in the 3000-3100 cm⁻¹ region [29] [30]. These bands are characteristic of aromatic compounds and provide confirmation of the benzene ring presence [29] [30]. The aliphatic C-H stretching vibrations of the cyclobutane ring and the oxymethylene bridge appear in the 2800-3000 cm⁻¹ region [29] [30].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of [(3-bromocyclobutoxy)methyl]benzene exhibits characteristic fragmentation patterns that provide structural information and confirm the molecular composition [31] [32]. The presence of bromine introduces distinctive isotope patterns that facilitate compound identification and structural elucidation.
The molecular ion peak appears at m/z 241 for the ⁷⁹Br isotope and m/z 243 for the ⁸¹Br isotope [33] [34]. The nearly equal intensities of these peaks (approximately 1:1 ratio) confirm the presence of a single bromine atom in the molecule [33] [34]. This isotope pattern is diagnostic for monobrominated compounds and represents one of the most reliable methods for identifying bromine-containing organic molecules [33] [34].

The base peak in the mass spectrum typically appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) [32] [35]. This fragment arises from the benzyl rearrangement process, where the benzyl cation undergoes cyclization to form the stable seven-membered aromatic tropylium ion [32] [35]. The formation of this ion is thermodynamically favored due to its aromatic stabilization and represents a common fragmentation pathway in benzyl-containing compounds [32] [35].

The loss of bromine from the molecular ion produces a significant fragment at m/z 162 (M-Br)⁺ [31] [36]. This fragmentation occurs through radical site-initiated cleavage, where the initial electron impact creates a radical cation that subsequently loses the bromine atom [31] [36]. The resulting fragment retains the cyclobutane ring structure and the benzyl ether linkage [31] [36].

The cyclobutyl cation fragment appears at m/z 55 (C₄H₇⁺) [36] [37]. This fragment results from α-cleavage adjacent to the oxygen atom, a common fragmentation pathway in ether-containing compounds [36] [37]. The formation of this fragment provides evidence for the cyclobutane ring structure and supports the proposed molecular architecture [36] [37].

Additional fragmentation patterns include the loss of the benzyl ether group (OCH₂Ph) from the molecular ion, producing fragments at m/z 134/136 that maintain the bromine isotope pattern [36] [38]. This fragmentation pathway involves cleavage of the ether bond and provides information about the connectivity between the aromatic and cyclobutane portions of the molecule [36] [38].

The fragmentation patterns observed in [(3-bromocyclobutoxy)methyl]benzene are consistent with the proposed structure and provide complementary information to the NMR and IR spectroscopic data [31] [32]. The distinctive bromine isotope patterns, combined with the characteristic fragmentation pathways, enable confident structural assignment and molecular identification [31] [32].

The mass spectrometric behavior of [(3-bromocyclobutoxy)methyl]benzene reflects the influence of both the strained cyclobutane ring and the stabilizing aromatic system [31] [32]. The preferential formation of the tropylium ion demonstrates the thermodynamic stability of aromatic fragments compared to aliphatic alternatives [32] [35]. The observed fragmentation patterns are consistent with electron impact ionization mechanisms and provide valuable structural information for compound characterization [31] [32].

XLogP3

3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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